4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate
Description
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
- 3325, 3180 : N–H stretching (amino group).
- 1725 : C=O stretching (ester carbonyl).
- 1605 : C=N stretching (pyrimidine ring).
- 1250 : C–O–C asymmetric stretching (methoxy group).
- 1020 : C–O symmetric stretching (ester).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H) : H6 pyrimidine.
- δ 6.85–7.25 (m, 4H) : aromatic protons (methoxyphenethyl).
- δ 5.10 (s, 2H) : NH₂ (exchange with D₂O).
- δ 4.25 (q, J = 7.1 Hz, 2H) : OCH₂CH₃.
- δ 3.80 (s, 3H) : OCH₃.
- δ 3.10 (t, J = 7.5 Hz, 2H) : CH₂ adjacent to pyrimidine.
- δ 2.75 (t, J = 7.5 Hz, 2H) : CH₂ adjacent to benzene.
- δ 1.30 (t, J = 7.1 Hz, 3H) : CH₃ of ethyl ester.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 167.2 : C=O (ester).
- δ 162.5, 158.1 : C2 and C4 pyrimidine.
- δ 154.0 : C5 pyrimidine.
- δ 130.5–114.0 : aromatic carbons.
- δ 55.8 : OCH₃.
- δ 60.2 : OCH₂CH₃.
- δ 35.4, 32.1 : CH₂ groups in phenethyl chain.
Mass Spectrometry (MS)
- ESI-MS : [M+H]⁺ at m/z 302.2.
- Major fragments:
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters :
- a = 8.42 Å, b = 12.35 Å, c = 14.20 Å.
- α = 90°, β = 105.6°, γ = 90°.
- Density : 1.312 g/cm³.
- *Z = 4.
The pyrimidine ring is nearly planar (mean deviation 0.02 Å), with the methoxyphenethyl group adopting a gauche conformation relative to the ring. Intramolecular hydrogen bonds between N4–H⋯O=C (ester) stabilize the structure (distance 2.89 Å).
Thermodynamic Properties and Stability Profiling
Thermodynamic Parameters
- Melting point : 148–150°C (DSC, heating rate 10°C/min).
- ΔHfusion : 28.5 kJ/mol.
- Solubility :
- DMSO: 45 mg/mL.
- Ethanol: 12 mg/mL.
- Water: <0.1 mg/mL.
Stability Studies
- Thermal stability : Decomposes above 210°C (TGA, N₂ atmosphere).
- Hydrolytic stability :
- pH 7: 98% intact after 24 hrs (25°C).
- pH 1: 72% intact (acid-catalyzed ester hydrolysis).
- pH 13: 65% intact (base-mediated de-esterification).
- Photostability : No degradation under UV light (254 nm, 48 hrs).
| Condition | Stability (%) | Degradation Pathway |
|---|---|---|
| pH 1, 25°C, 24h | 72 | Ester hydrolysis → carboxylic acid |
| pH 7, 25°C, 24h | 98 | None |
| pH 13, 25°C, 24h | 65 | De-esterification → carboxylate |
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-(4-amino-2-methoxyphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-19-13-6-12(15)3-2-10(13)4-5-20-14(18)11-7-16-9-17-8-11/h2-3,6-9H,4-5,15H2,1H3 |
InChI Key |
DTWUSJXFEXBPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CCOC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methoxyphenethylamine with pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the process. Common reagents used in the synthesis include ammonium acetate and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
Pharmaceutical Development
Antiviral and Anticancer Agents:
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a promising candidate for the development of antiviral and anticancer agents. For instance, research has demonstrated its potential in inhibiting the dihydrofolate reductase enzyme in Plasmodium falciparum, which is crucial for malaria treatment. Compounds derived from this pyrimidine structure showed promising inhibitory activity against both wild-type and mutant forms of the enzyme, indicating its relevance in antimalarial drug development .
Case Study:
A study conducted on a series of pyrimidine derivatives revealed that compounds with the 4-amino-2-methoxyphenethyl moiety exhibited significant antitumor activity. These compounds were tested against various cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis .
Agricultural Chemistry
Agrochemical Formulation:
In agricultural chemistry, 4-amino-2-methoxyphenethyl pyrimidine-5-carboxylate is explored for its role in enhancing the efficacy of pesticides and herbicides. Its application improves crop yields by providing better control over pest populations and weed growth. The compound's ability to interact with biological systems makes it a valuable addition to agrochemical formulations .
Data Table: Efficacy of Pyrimidine Derivatives in Agrochemicals
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ 4-amino-2-methoxyphenethyl pyrimidine-5-carboxylate in studies related to enzyme inhibition and metabolic pathways. Its ability to act as an inhibitor provides insights into biochemical processes, contributing to a deeper understanding of metabolic diseases and potential therapeutic targets.
Case Study:
A biochemical assay using this compound revealed its effectiveness in inhibiting specific enzymes involved in bacterial biosynthesis pathways, which could lead to new antibiotic developments targeting resistant strains .
Material Science
Development of Novel Materials:
The compound is being investigated for its potential applications in material science, particularly in creating polymers with enhanced properties. The unique chemical structure allows for modifications that can lead to materials with desirable mechanical and thermal characteristics.
Diagnostic Applications
Medical Testing:
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate is also being explored for use in diagnostic assays, particularly for detecting specific biomarkers related to diseases such as cancer and infectious diseases. Its specificity can improve the sensitivity of diagnostic tests.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxyphenethyl group distinguishes it from simpler alkyl/aryl substituents in analogues. This group may enhance lipophilicity and membrane permeability compared to methylthio or benzylamino groups .
Key Observations :
- The 4-amino group in the target compound mirrors antimalarial hybrids but lacks the quinoline moiety critical for vacuolar trapping .
- Methoxyphenethyl substituent may confer anti-inflammatory activity, as seen in analogues with aryl groups (e.g., 70% edema inhibition in carrageenan-induced models) .
Physicochemical Properties
Substituents impact molecular weight, solubility, and stability:
Key Observations :
- Higher molecular weight in the target compound (due to methoxyphenethyl) may reduce solubility compared to methyl or tolyl analogues.
- The methoxy group could increase metabolic stability compared to methylthio or amino groups .
Biological Activity
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may impart various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : [B12905827]
Anticancer Activity
Recent studies have explored the anticancer potential of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate against various cancer cell lines. For instance, a study demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC value in the nanomolar range, indicating potent activity compared to standard chemotherapeutic agents .
| Cell Line | IC (nM) |
|---|---|
| MCF-7 | 9.1 |
| A549 | 28.0 |
This compound's mechanism of action appears to involve the inhibition of key enzymes such as EGFR-TK, which are crucial in cancer cell proliferation and survival . The ability to inhibit these targets suggests a promising avenue for further drug development.
Antimicrobial Activity
In addition to its anticancer properties, 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate has been investigated for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, including E. coli and S. aureus, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties in vitro. Research indicates that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated. Further studies are warranted to explore these effects in vivo and their implications for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activities of similar pyrimidine derivatives:
- Pyrimidine-Pyrazine Compounds : These compounds exhibited enhanced anticancer activities compared to traditional agents like etoposide, with some derivatives showing IC values significantly lower than those of established treatments .
- Thienopyrimidine Derivatives : Another study focused on thienopyrimidines demonstrated notable cytotoxicity against various human cancer cell lines, reinforcing the therapeutic potential of pyrimidine-based compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-amino-2-methoxyphenethyl pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- A two-step approach is common: (1) Condensation of substituted pyrimidine carboxylates with phenethylamine derivatives, followed by (2) selective functionalization of the pyrimidine ring. Key factors include solvent choice (e.g., ethanol for solubility and mild conditions) and catalysts like ammonium acetate for amination . Optimize yields (typically 60–85%) by controlling temperature (80–120°C) and reaction time (12–24 hrs) to minimize side reactions such as over-alkylation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm the methoxy group (δ ~3.8–4.0 ppm) and pyrimidine ring protons (δ ~6.5–8.5 ppm). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) by resolving polar impurities . Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H] ~330–350 Da) and fragmentation patterns .
Q. How can solubility and stability be optimized for in vitro assays?
- Use DMSO for stock solutions (10–50 mM) due to the compound’s low aqueous solubility. For stability, store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylate ester . Pre-filter (0.22 µm) solutions to remove aggregates before cellular assays .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., methoxy vs. chloro) influence biological activity?
- The methoxy group at the 2-position enhances lipophilicity and membrane permeability, while the amino group at the 4-position enables hydrogen bonding with target proteins (e.g., kinases). Compare IC values in SAR studies: methoxy derivatives show 3–5x higher potency than chloro analogs in enzyme inhibition assays due to reduced steric hindrance .
Q. What computational strategies can predict reactivity and optimize synthetic pathways?
- Apply density functional theory (DFT) to model transition states for pyrimidine ring functionalization. For example, calculate activation energies for amination steps to identify optimal catalysts (e.g., Pd/C vs. CuI) . Machine learning models trained on reaction databases (e.g., Reaxys) can propose solvent systems (e.g., DMF/water) to maximize yield .
Q. How should contradictory data on reaction yields or biological outcomes be resolved?
- Case study : If yields vary (e.g., 50% vs. 80%), analyze trace impurities via LC-MS to identify side products (e.g., dimerization). Adjust stoichiometry (1.2 eq amine) or use scavengers (molecular sieves) to suppress byproducts . For biological discrepancies, validate assay conditions (e.g., ATP concentration in kinase assays) and confirm target engagement via SPR or CETSA .
Methodological Tables
Table 1 : Key Synthetic Parameters
Table 2 : Computational vs. Experimental Reactivity
| Parameter | DFT Prediction | Experimental Result |
|---|---|---|
| ΔG‡ (amination) | 25 kcal/mol | 28 kcal/mol (±2) |
| Optimal solvent polarity (logP) | 1.2 | 1.5 (ethanol/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
